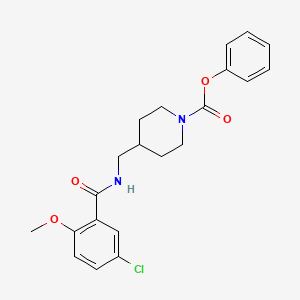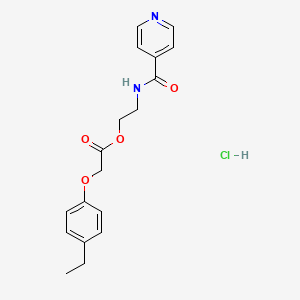
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is complex, featuring a benzene ring bound to a piperidine ring . This structure is similar to the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .Scientific Research Applications
Neurological Research Applications
Parkinsonism Studies : Research has identified the potential neurotoxic effects of related compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in illicit drugs, leading to marked parkinsonism. This highlights the importance of understanding the neurological impacts of similar chemical compounds (Langston et al., 1983).
Receptor Binding Studies in Mental Health : Compounds similar to Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate, such as 18F-MPPF, have been used in receptor binding studies, providing insights into conditions like depression and anxiety by analyzing the 5-HT1A receptor binding in healthy volunteers (Passchier et al., 2000).
Breast Cancer Imaging : Sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound structurally similar to the compound of interest) has shown potential in visualizing primary breast tumors, indicating the role of related compounds in cancer diagnostics (Caveliers et al., 2002).
Anorexia Nervosa Research : Studies have demonstrated decreased 5-HT2a receptor binding in patients with anorexia nervosa using radioligands similar to this compound, indicating its potential application in understanding eating disorders (Audenaert et al., 2003).
Metabolism and Disposition Studies : Compounds like [14C]BMS-690514, structurally related to this compound, have been analyzed for metabolism and disposition, providing insights into drug metabolism pathways and their implications in treatment effectiveness and safety (Christopher et al., 2010).
Environmental Exposure Studies : Research assessing environmental exposure to phenolic compounds has been conducted to understand the impact of these chemicals on human health, highlighting the importance of evaluating the exposure and effects of complex chemicals like this compound (Mortensen et al., 2014).
PET Imaging in Brain Research : The compound [carbonyl-11C]WAY-100635, similar in structure to this compound, has been used in PET imaging to study 5-HT1A receptors in the human brain, offering potential application pathways for related compounds in neuroimaging and neuropharmacology research (Pike et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity for enzymes like ache and buche . These enzymes play crucial roles in neurotransmission, with AChE involved in terminating synaptic transmission and BuChE involved in hydrolyzing esters of choline-based compounds.
Mode of Action
It can be inferred that the compound likely interacts with its targets (such as ache and buche) to inhibit their activity . This inhibition could result in changes to neurotransmission processes.
properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBNCGPFURIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)
![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)



![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)
![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)
![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)
